4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a furan ring, and a cyanoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid typically involves multiple steps. One common approach starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with appropriate reagents to introduce the furan and cyanoethenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole and furan rings can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzimidazole moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyanoethenyl group may participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde: Shares the benzimidazole and furan moieties but lacks the cyanoethenyl group.
2-(4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl)methylidene)hydrazine-1-carbothioamide: Contains a benzimidazole moiety and a thiosemicarbazone group.
Uniqueness
4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid is unique due to the presence of the cyanoethenyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3S/c22-12-15(13-5-7-14(8-6-13)20(25)26)11-16-9-10-19(27-16)28-21-23-17-3-1-2-4-18(17)24-21/h1-11H,(H,23,24)(H,25,26)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIMTKYNZDBTGR-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C(C#N)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C(/C#N)\C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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